Ethyl [formyl(1-phenylethyl)amino]acetate
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Overview
Description
Ethyl [formyl(1-phenylethyl)amino]acetate is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes an ethyl ester group, a formyl group, and a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [formyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-formyl-1-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl [formyl(1-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl [carboxy(1-phenylethyl)amino]acetate.
Reduction: Ethyl [hydroxymethyl(1-phenylethyl)amino]acetate.
Substitution: Ethyl [substituted(1-phenylethyl)amino]acetate derivatives.
Scientific Research Applications
Ethyl [formyl(1-phenylethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl [formyl(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenylethylamine moiety can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl [formyl(1-phenylmethyl)amino]acetate
- Ethyl [formyl(1-phenylethyl)amino]propionate
- Ethyl [acetyl(1-phenylethyl)amino]acetate
Comparison: Ethyl [formyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
3327-72-8 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
WFDXDCVMMSACQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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